5-Cyclopropoxy-6-formylnicotinamide
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Overview
Description
5-Cyclopropoxy-6-formylnicotinamide is a chemical compound with the molecular formula C10H10N2O3 and a molecular weight of 206.20 g/mol It is a derivative of nicotinamide, featuring a cyclopropoxy group at the 5-position and a formyl group at the 6-position of the nicotinamide ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is through the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for 5-Cyclopropoxy-6-formylnicotinamide are not well-documented in the literature. the scalability of the Suzuki–Miyaura coupling reaction suggests that it could be adapted for large-scale synthesis with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
5-Cyclopropoxy-6-formylnicotinamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid under appropriate conditions.
Reduction: The formyl group can be reduced to a hydroxymethyl group.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: 5-Cyclopropoxy-6-carboxynicotinamide.
Reduction: 5-Cyclopropoxy-6-hydroxymethylnicotinamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-Cyclopropoxy-6-formylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-6-formylnicotinamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving redox reactions and interactions with enzymes involved in cellular metabolism . Further research is needed to elucidate its precise mechanism of action.
Comparison with Similar Compounds
Similar Compounds
5-Formylnicotinamide: Lacks the cyclopropoxy group, making it less sterically hindered.
6-Formylnicotinamide: Lacks the cyclopropoxy group, affecting its reactivity and biological activity.
Cyclopropoxy derivatives: Other compounds with cyclopropoxy groups at different positions on the nicotinamide ring.
Uniqueness
5-Cyclopropoxy-6-formylnicotinamide is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical and biological properties. Its structural features make it a valuable compound for various research applications, distinguishing it from other nicotinamide derivatives.
Properties
Molecular Formula |
C10H10N2O3 |
---|---|
Molecular Weight |
206.20 g/mol |
IUPAC Name |
5-cyclopropyloxy-6-formylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H10N2O3/c11-10(14)6-3-9(15-7-1-2-7)8(5-13)12-4-6/h3-5,7H,1-2H2,(H2,11,14) |
InChI Key |
UFDRVPGEIBUNKY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(N=CC(=C2)C(=O)N)C=O |
Origin of Product |
United States |
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